2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate
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Overview
Description
2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole core substituted with a pyrrolidine ring and a phenoxyacetate group
Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been reported to exhibit anti-inflammatory properties . These compounds often target the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Mode of Action
Compounds with similar structures have been shown to inhibit cox enzymes . COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that play a key role in inflammation . By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby mitigating inflammation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the inflammatory response, given the reported anti-inflammatory properties of similar compounds . The inhibition of COX enzymes can disrupt the synthesis of prostaglandins, affecting the biochemical pathways involved in inflammation .
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of cox enzymes and the subsequent reduction in prostaglandin production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of o-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Phenoxyacetate Group: The final step involves esterification of the benzo[d]thiazole-pyrrolidine intermediate with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Substitution: The phenoxyacetate group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Dihydrobenzo[d]thiazole derivatives.
Substitution: Various substituted phenoxyacetate derivatives.
Scientific Research Applications
2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase (COX) enzymes.
Biological Studies: It is used in studies related to quorum sensing inhibition in bacteria, which is crucial for understanding bacterial communication and developing new antibacterial strategies.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is unique due to its combination of a benzo[d]thiazole core, a pyrrolidine ring, and a phenoxyacetate group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 2-phenoxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-18(13-23-14-6-2-1-3-7-14)24-15-8-9-16-17(12-15)25-19(20-16)21-10-4-5-11-21/h1-3,6-9,12H,4-5,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPHFDMHHCUUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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